molecular formula C22H28N2O5S B6561805 4-(dimethylsulfamoyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091021-83-8

4-(dimethylsulfamoyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6561805
CAS No.: 1091021-83-8
M. Wt: 432.5 g/mol
InChI Key: HDLKBYPWFOIEGT-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide, also known as DMSO-MPO, is a novel, heterocyclic sulfonamide derivative that has been used in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-ligand interactions, and drug delivery systems. It has also been used in studies of the regulation of gene expression, the inhibition of cancer cell growth, and the modulation of the immune system.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is not yet fully understood, but it is believed to involve the inhibition of several enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2, and NF-κB. It is also believed to interact with a variety of proteins, including cyclin-dependent kinase (CDK) and transcription factors, to modulate gene expression.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been found to have antioxidant and anti-inflammatory properties, as well as to reduce the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit the production of nitric oxide and to have an anti-angiogenic effect.

Advantages and Limitations for Lab Experiments

The use of 4-(dimethylsulfamoyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in a variety of concentrations. Additionally, it has a wide range of biochemical and physiological effects, making it a valuable tool for studying a variety of biological processes. However, there are also some limitations to its use. It is not water-soluble, making it difficult to use in certain experiments, and it can be toxic at high concentrations.

Future Directions

Given its potential therapeutic effects, there are several possible future directions for the use of 4-(dimethylsulfamoyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide. These include further research into its mechanism of action and its potential use as an anti-cancer agent. Additionally, further studies could be conducted to investigate its potential use as an anti-inflammatory agent and its ability to modulate the immune system. Finally, further research could be conducted to investigate its potential use as a drug delivery system.

Synthesis Methods

4-(dimethylsulfamoyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide can be synthesized by a multistep process that involves the reaction of 4-dimethylsulfamoylbenzamide with 4-methoxy-2-phenoxyoxan-4-ylmethyl chloride in the presence of a base. This reaction produces a mixture of the desired product and a by-product, which must be separated. The product can then be purified by column chromatography, recrystallization, or other methods.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-24(2)30(26,27)18-10-8-17(9-11-18)21(25)23-16-22(12-14-29-15-13-22)19-6-4-5-7-20(19)28-3/h4-11H,12-16H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLKBYPWFOIEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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